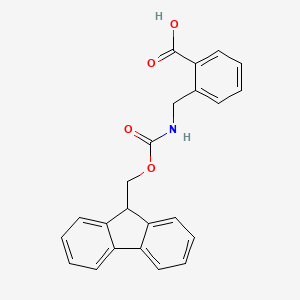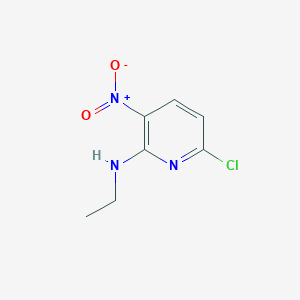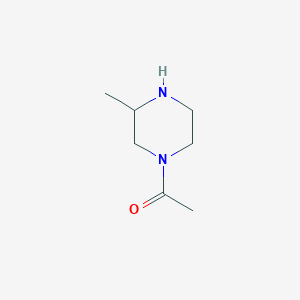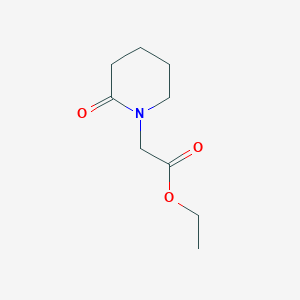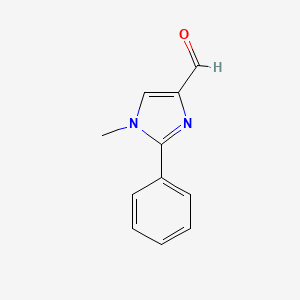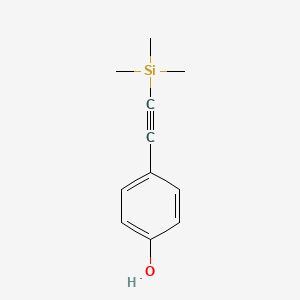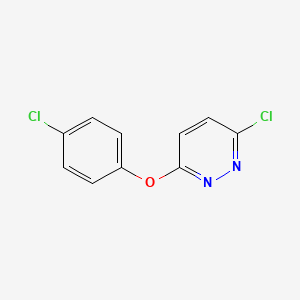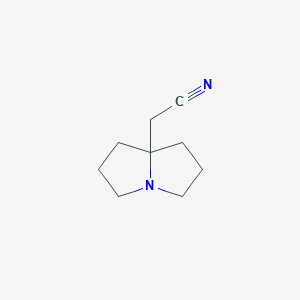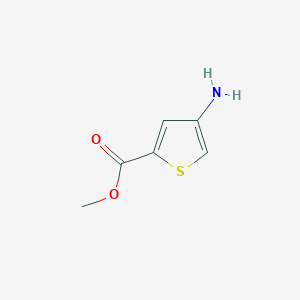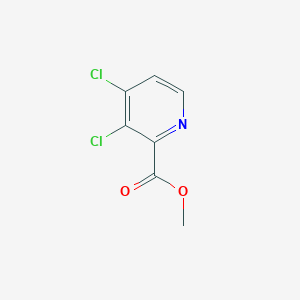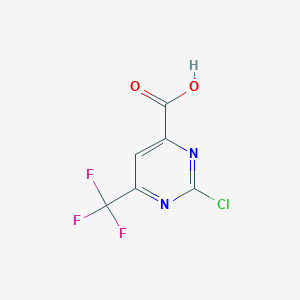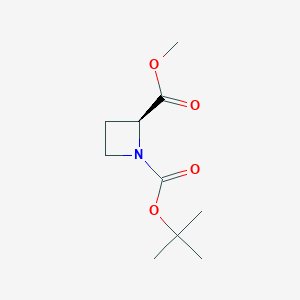
(S)-N-Boc-azetidine-2-carboxylic acid methyl ester
説明
(S)-N-Boc-azetidine-2-carboxylic acid methyl ester is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl ester functional group on the carboxylic acid. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. One common method is the cyclization of amino alcohols or amino acids.
Protection of Nitrogen Atom: The nitrogen atom in the azetidine ring is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the azetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified to form the methyl ester. This can be done using methanol and a suitable catalyst such as sulfuric acid or using a coupling reagent like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-N-Boc-azetidine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the nitrogen atom or the ester group.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: Various nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Yields (S)-N-Boc-azetidine-2-carboxylic acid.
Deprotection: Yields (S)-azetidine-2-carboxylic acid methyl ester.
Substitution: Yields substituted azetidine derivatives.
科学的研究の応用
(S)-N-Boc-azetidine-2-carboxylic acid methyl ester has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules and pharmaceuticals.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic compounds.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Material Science: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of (S)-N-Boc-azetidine-2-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate.
類似化合物との比較
Similar Compounds
(S)-N-Boc-azetidine-2-carboxylic acid: Similar structure but lacks the methyl ester group.
(S)-Azetidine-2-carboxylic acid methyl ester: Similar structure but lacks the Boc protecting group.
(S)-N-Boc-azetidine-2-carboxylic acid ethyl ester: Similar structure but has an ethyl ester group instead of a methyl ester.
Uniqueness
(S)-N-Boc-azetidine-2-carboxylic acid methyl ester is unique due to the presence of both the Boc protecting group and the methyl ester functional group. This combination provides specific reactivity and stability, making it a valuable intermediate in organic synthesis and medicinal chemistry.
特性
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-azetidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-6-5-7(11)8(12)14-4/h7H,5-6H2,1-4H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWUDHZVEBFGKS-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564417 | |
| Record name | 1-tert-Butyl 2-methyl (2S)-azetidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107020-12-2 | |
| Record name | 1-tert-Butyl 2-methyl (2S)-azetidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


